

# Application Note and Protocol: In Vitro CFTR Potentiation Assay with Ivacaftor-d9

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## Compound of Interest

Compound Name: Ivacaftor-d9

Cat. No.: B606829

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## Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride and bicarbonate channel in epithelial cells, crucial for maintaining ion and water balance across cell membranes.[1][2] Mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder.[3][4] One class of CF-causing mutations, known as gating mutations (e.g., G551D), results in CFTR protein that is present at the cell surface but has a reduced probability of opening.[4][5][6]

CFTR potentiators are small molecules that increase the channel open probability (gating) of CFTR proteins at the cell membrane.[1][3][7][8] Ivacaftor (VX-770) is a potent and selective CFTR potentiator approved for the treatment of CF in patients with specific gating mutations.[4][5][6] **Ivacaftor-d9** is a deuterated analog of Ivacaftor, which may offer an improved pharmacokinetic profile.[9][10][11] This document provides a detailed protocol for an in vitro CFTR potentiation assay using **Ivacaftor-d9**, suitable for high-throughput screening and mechanistic studies.

## Principle of the Assay

This protocol describes a fluorescence-based assay utilizing a halide-sensitive Yellow Fluorescent Protein (YFP) to measure CFTR channel activity.[7][12][13][14] Cells stably expressing a mutant CFTR (e.g., G551D-CFTR) and a halide-sensitive YFP are used. The

assay is initiated by creating a halide gradient across the cell membrane. Activation of CFTR channels by a generic activator (e.g., Forskolin) allows iodide influx, which quenches the intracellular YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity. The potentiation by **Ivacaftor-d9** is measured as an increase in the rate of iodide influx and, consequently, a faster quenching of YFP fluorescence.

## Materials and Reagents

Reagent	Supplier	Catalog Number
Fischer Rat Thyroid (FRT) cells expressing G551D-CFTR and YFP-H148Q/I152L	Available from various sources or can be generated in-house	N/A
Dulbecco's Modified Eagle Medium (DMEM)	Thermo Fisher Scientific	11965092
Fetal Bovine Serum (FBS)	Thermo Fisher Scientific	26140079
Penicillin-Streptomycin	Thermo Fisher Scientific	15140122
Hygromycin B	Thermo Fisher Scientific	10687010
Geneticin (G418)	Thermo Fisher Scientific	10131035
Trypsin-EDTA (0.25%)	Thermo Fisher Scientific	25200056
Phosphate-Buffered Saline (PBS)	Thermo Fisher Scientific	10010023
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D2650
Ivacaftor-d9	MedChemExpress	HY-13013S
Forskolin	Sigma-Aldrich	F6886
Igepal CA-630	Sigma-Aldrich	I8896
Sodium Iodide (NaI)	Sigma-Aldrich	793541
Sodium Nitrate (NaNO <sub>3</sub> )	Sigma-Aldrich	S8170
HEPES	Sigma-Aldrich	H3375
D-Glucose	Sigma-Aldrich	G8270
Potassium Chloride (KCl)	Sigma-Aldrich	P9333
Calcium Chloride (CaCl <sub>2</sub> )	Sigma-Aldrich	C1016
Magnesium Chloride (MgCl <sub>2</sub> )	Sigma-Aldrich	M8266
96-well black, clear-bottom microplates	Corning	3603

## Experimental Protocols

### Cell Culture and Seeding

- Culture FRT cells expressing G551D-CFTR and YFP in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 200 µg/mL Hygromycin B, and 500 µg/mL Geneticin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Passage the cells every 3-4 days when they reach 80-90% confluency.
- For the assay, seed the cells in 96-well black, clear-bottom microplates at a density of 40,000 cells per well.
- Incubate the plates for 24 hours at 37°C and 5% CO<sub>2</sub> to allow the cells to form a confluent monolayer.

### In Vitro CFTR Potentiation Assay Protocol

- Prepare Assay Buffers:
  - Chloride Buffer (PBS): 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na<sub>2</sub>HPO<sub>4</sub>, 1.5 mM KH<sub>2</sub>PO<sub>4</sub>, 1 mM CaCl<sub>2</sub>, 0.5 mM MgCl<sub>2</sub>, pH 7.4.
  - Iodide Buffer: Replace 137 mM NaCl in the PBS with 137 mM NaI.
- Compound Preparation:
  - Prepare a 10 mM stock solution of **Ivacaftor-d9** in DMSO.
  - Prepare a 10 mM stock solution of Forskolin in DMSO.
  - Perform serial dilutions of **Ivacaftor-d9** in Chloride Buffer to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin).
- Assay Procedure:
  - Wash the cell plate twice with 100 µL/well of Chloride Buffer.

- Add 50 µL/well of the diluted **Ivacaftor-d9** compounds and controls to the plate.
- Incubate the plate at 37°C for 30 minutes.
- Set up the fluorescence plate reader to measure YFP fluorescence (Excitation: 485 nm, Emission: 525 nm) at 1-second intervals for a total of 20 seconds.
- Initiate the fluorescence reading.
- At 2 seconds, add 100 µL/well of Iodide Buffer containing 10 µM Forskolin (to activate CFTR) to all wells simultaneously using a multichannel pipette or an automated dispenser.
- Continue reading the fluorescence for the remaining 18 seconds.

## Data Presentation

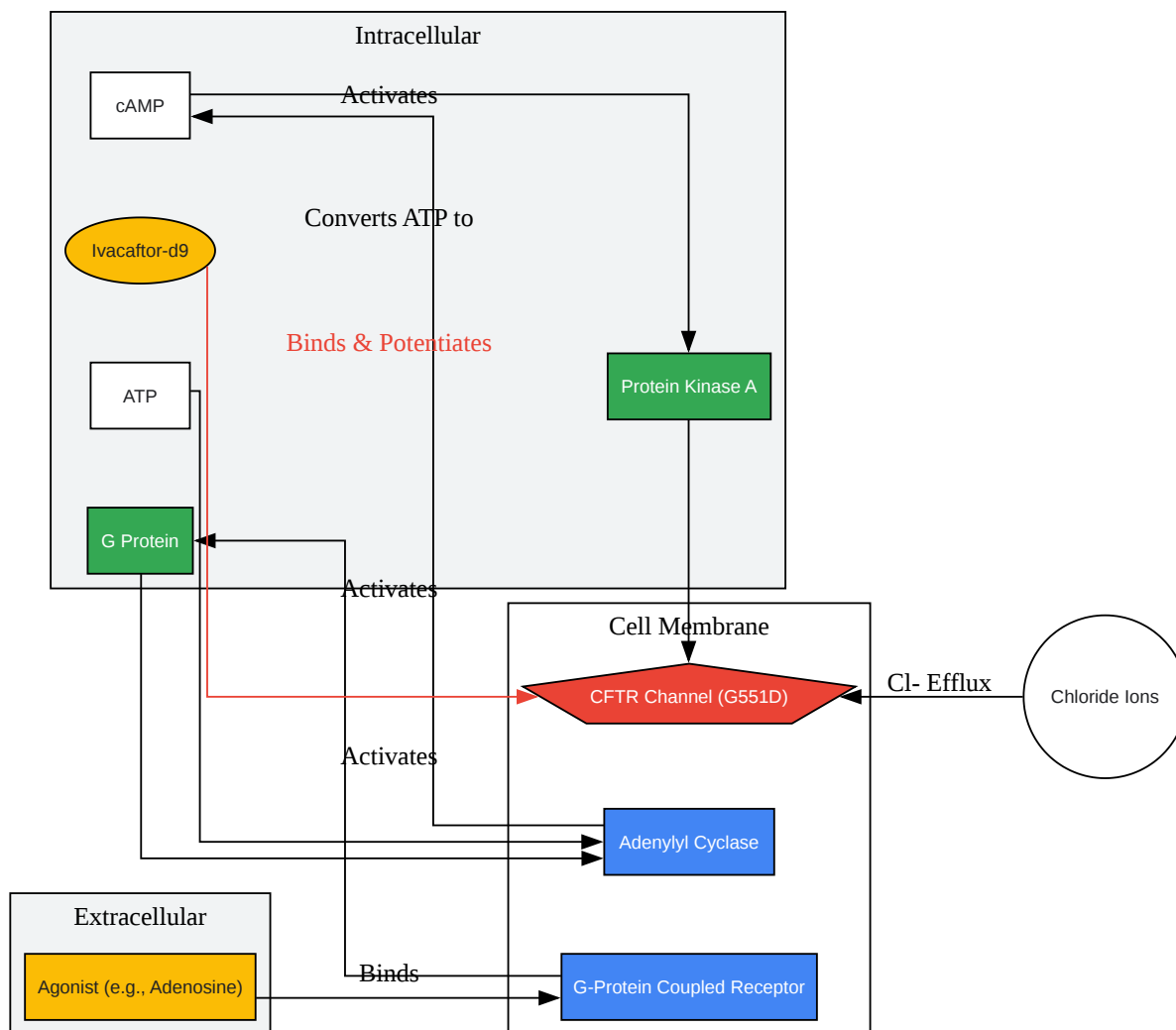
### Quantitative Data Summary

Compound	Target	Cell Line	Assay Type	EC50 (nM)	Max Potentiation (%)
Ivacaftor-d9	G551D-CFTR	FRT	YFP Quenching	255[9][10][11][15]	To be determined
Forskolin	G551D-CFTR	FRT	YFP Quenching	~1000	100 (Reference)

EC50 and Max Potentiation values are illustrative and should be determined experimentally.

## Mandatory Visualizations

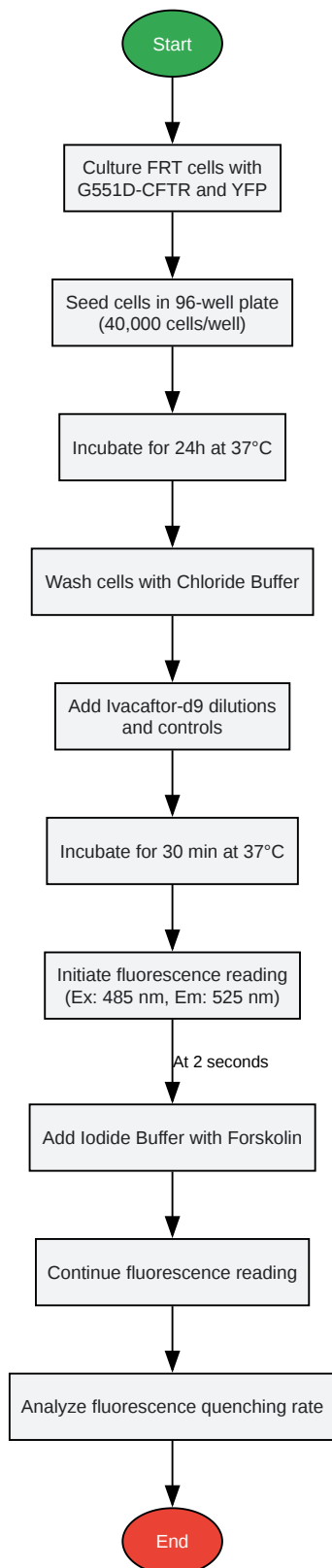
### CFTR Signaling Pathway and Ivacaftor-d9 Mechanism of Action



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Caption: CFTR activation pathway and the potentiating effect of **Ivacaftor-d9**.

## Experimental Workflow for CFTR Potentiation Assay



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Caption: Workflow for the in vitro CFTR potentiation assay.

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